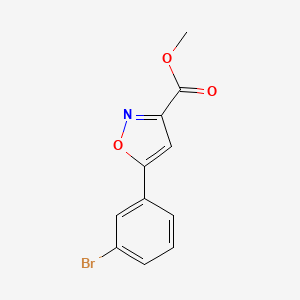

Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate

説明

Structural Classification and Nomenclature

Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate belongs to the class of substituted isoxazole carboxylates, representing a fusion of aromatic heterocyclic and ester functionalities. The compound features a five-membered isoxazole ring system with adjacent nitrogen and oxygen atoms, conforming to the fundamental structural pattern that defines this heterocyclic family. According to systematic nomenclature conventions, the official International Union of Pure and Applied Chemistry name for this compound is methyl 5-(3-bromophenyl)-1,2-oxazole-3-carboxylate, reflecting the standard numbering system for isoxazole derivatives.

The structural architecture consists of three primary components: the isoxazole heterocycle serving as the central scaffold, a 3-bromophenyl substituent attached at the 5-position, and a methyl carboxylate group positioned at the 3-carbon of the isoxazole ring. This substitution pattern creates a molecule with distinct electronic and steric properties that influence both its chemical reactivity and potential biological activity. The bromophenyl moiety introduces halogen bonding capabilities and provides a reactive site for further synthetic modifications through various cross-coupling reactions.

The compound exhibits the characteristic aromaticity of isoxazole systems, though this aromaticity is somewhat diminished compared to other five-membered heterocycles due to the electron-withdrawing nature of the nitrogen-oxygen bond. The presence of the electron-withdrawing carboxylate group further modulates the electronic distribution within the ring system, creating a compound with unique reactivity patterns that distinguish it from simpler isoxazole derivatives.

Historical Context of Isoxazole Chemistry

The development of isoxazole chemistry traces its origins to the pioneering work of Ludwig Claisen in 1903, who achieved the first successful synthesis of an isoxazole compound through the oximation of propargylaldehyde acetal. This seminal contribution established the foundation for what would become an extensive field of heterocyclic chemistry, with isoxazole compounds eventually finding applications across numerous scientific disciplines. The early synthetic methodologies developed by Claisen and his contemporaries focused primarily on condensation reactions between hydroxylamine derivatives and carbonyl-containing compounds, establishing precedents for modern synthetic approaches.

Throughout the twentieth century, isoxazole chemistry evolved significantly with the introduction of more sophisticated synthetic methodologies, including cycloaddition reactions and metal-catalyzed processes. The development of 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkenes or alkynes represented a major advancement, providing chemists with powerful tools for constructing complex isoxazole frameworks with high regioselectivity. These methodological advances enabled the synthesis of increasingly complex isoxazole derivatives, including compounds like this compound that feature multiple functional groups and substitution patterns.

The recognition of isoxazole compounds as important pharmacological agents emerged gradually throughout the mid-to-late twentieth century, as researchers discovered that many natural products containing isoxazole rings possessed significant biological activities. This discovery sparked intensive research into synthetic isoxazole derivatives, leading to the development of numerous pharmaceuticals and agrochemicals based on the isoxazole scaffold. The historical progression of isoxazole chemistry reflects broader trends in organic synthesis, emphasizing the importance of heterocyclic compounds in medicinal chemistry and materials science.

Significance in Heterocyclic Chemistry Research

Isoxazole derivatives occupy a position of considerable importance within the broader landscape of heterocyclic chemistry research, primarily due to their remarkable structural diversity and extensive biological activity profiles. The isoxazole ring system represents a unique combination of electronic properties, featuring both electron-donating oxygen and electron-withdrawing nitrogen atoms in adjacent positions, creating a heterocyclic framework with distinctive reactivity patterns. This electronic arrangement enables isoxazole compounds to participate in a wide range of chemical transformations while maintaining structural stability under various reaction conditions.

Research investigations have demonstrated that isoxazole-containing compounds exhibit broad-spectrum biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. These diverse pharmacological properties have made isoxazole derivatives attractive targets for drug discovery programs, with several compounds progressing through clinical development and achieving commercial success. The structural flexibility of the isoxazole scaffold allows for extensive modification of substituent patterns, enabling medicinal chemists to fine-tune biological activity and selectivity profiles through systematic structural modifications.

Contemporary research in isoxazole chemistry emphasizes the development of more efficient synthetic methodologies, including green chemistry approaches and transition metal-catalyzed processes. These methodological advances have facilitated the preparation of complex isoxazole derivatives with enhanced bioactivity and improved pharmacological properties. The integration of modern computational methods with traditional synthetic approaches has further accelerated progress in this field, enabling researchers to predict and optimize the properties of novel isoxazole compounds before synthesis. This combination of synthetic innovation and theoretical understanding continues to drive advances in isoxazole chemistry research.

Chemical Registry and Identification Parameters

This compound is officially registered in major chemical databases with the Chemical Abstracts Service registry number 745078-74-4, providing a unique identifier for this specific molecular structure. The compound possesses a molecular formula of C₁₁H₈BrNO₃ and exhibits a calculated molecular weight of 282.09 grams per mole, parameters that facilitate its identification and characterization in analytical procedures. These fundamental chemical identifiers serve as essential reference points for researchers working with this compound across various scientific disciplines.

The compound's structural identity is further defined through standardized chemical notation systems, including the Simplified Molecular Input Line Entry System string COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)Br, which provides a linear representation of the molecular structure. The International Chemical Identifier string InChI=1S/C11H8BrNO3/c1-15-11(14)9-6-10(16-13-9)7-3-2-4-8(12)5-7/h2-6H,1H3 offers another standardized format for representing the compound's structure in chemical databases. These systematic identifiers ensure consistent recognition and cataloging of the compound across different research institutions and commercial suppliers.

Database entries for this compound indicate its classification as a specialty chemical with applications in research and development activities. The compound's registration in multiple chemical databases, including PubChem, ChemSpider, and commercial chemical suppliers, reflects its recognized importance in chemical research and its availability for scientific investigation. The maintenance of accurate registry information facilitates collaborative research efforts and ensures proper identification of this compound in scientific literature and patent applications.

特性

IUPAC Name |

methyl 5-(3-bromophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-15-11(14)9-6-10(16-13-9)7-3-2-4-8(12)5-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRCBZBHVKPEIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromobenzoyl chloride with hydroxylamine hydrochloride to form 3-bromo-1,2-benzisoxazole. This intermediate is then esterified with methanol in the presence of a base to yield this compound .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .

化学反応の分析

Types of Reactions

Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The isoxazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while coupling reactions can produce biaryl compounds .

科学的研究の応用

Medicinal Chemistry

Building Block for Pharmaceuticals

Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity. For instance, derivatives of this compound have been investigated for their potential as anti-inflammatory and anti-cancer agents due to their ability to interact with specific biological targets, such as enzymes and receptors .

Mechanism of Action

The mechanism of action typically involves the isoxazole ring's participation in hydrogen bonding and π-π interactions, which can modulate the activity of enzymes or receptors. This property makes it a valuable tool in drug development.

Materials Science

Development of New Materials

In materials science, this compound is explored for its electronic and optical properties. Its ability to undergo various chemical reactions allows researchers to create new materials with tailored functionalities. For example, it can be utilized in the synthesis of polymers or nanomaterials that exhibit specific electrical or optical characteristics .

Biological Studies

Biological Assays and Probes

This compound has been employed as a probe in biological assays to investigate enzyme interactions and cellular processes. Its structural features enable it to bind selectively to target proteins, facilitating studies on enzyme kinetics and mechanisms .

Chemical Reactions

This compound can participate in several types of chemical reactions:

- Substitution Reactions: The bromine atom can be substituted with various nucleophiles, allowing for the synthesis of diverse derivatives.

- Oxidation and Reduction: The compound’s isoxazole ring can undergo oxidation or reduction, altering its electronic properties.

- Coupling Reactions: It can engage in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds .

Case Studies

-

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit promising anticancer properties by inhibiting specific signaling pathways involved in tumor growth. -

Enzyme Interaction Studies

In a study aimed at understanding enzyme interactions, this compound was used as a selective inhibitor, showcasing its utility in elucidating enzyme mechanisms .

作用機序

The mechanism of action of Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

類似化合物との比較

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

Methyl 5-(4-Bromophenyl)isoxazole-3-carboxylate (CAS: 517870-15-4)

- Structural Difference : Bromine is at the para position on the phenyl ring vs. meta in the target compound.

- Similarity Score : 0.77 (vs. 0.76 for the meta isomer) .

- Properties : Similar molecular weight (282.09 g/mol) but distinct electronic properties due to bromine positioning. The para isomer may exhibit altered solubility and crystallinity .

Methyl 3-(4-Bromophenyl)isoxazole-5-carboxylate (CAS: 377053-86-6)

Functional Group Modifications

Methyl 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylate (CAS: 517870-17-6)

- Structural Difference : Bromine is replaced with methoxy groups at the 3- and 4-positions of the phenyl ring.

- Molecular Weight : 263.25 g/mol .

Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate (CAS: 2006277-68-3)

Key Data Table: Structural and Physicochemical Properties

生物活性

Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate is a compound belonging to the isoxazole family, known for its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of Isoxazoles

Isoxazoles are five-membered heterocycles containing nitrogen and oxygen atoms. They are recognized for their ability to interact with various biological targets, leading to a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities . The presence of the bromophenyl group in this compound enhances its biological profile by potentially increasing lipophilicity and modulating interactions with target proteins.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Isoxazole derivatives often act as inhibitors of key enzymes involved in various metabolic pathways. For instance, compounds from this class have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression.

- Anti-inflammatory Action : The compound has been linked to the inhibition of pro-inflammatory cytokines and mediators, suggesting potential applications in treating inflammatory diseases .

- Antimicrobial Properties : Research indicates that isoxazole derivatives exhibit significant antibacterial and antifungal activities. The mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of isoxazole derivatives. For example, this compound has demonstrated inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. An IC50 value for AChE inhibition was reported at approximately 29.46 ± 0.31 µM, indicating selectivity towards AChE over butyrylcholinesterase (BuChE).

Anti-inflammatory Activity

The compound's anti-inflammatory effects have been substantiated through various assays that measure reductions in inflammatory markers. Studies suggest that this compound can significantly inhibit the expression of pro-inflammatory cytokines, making it a candidate for treating conditions characterized by inflammation .

Antioxidant Activity

The radical scavenging activity associated with this compound suggests its potential role in reducing oxidative stress. This property is crucial for mitigating damage caused by free radicals in biological systems .

Antimicrobial Activity

This compound has shown promising results against various pathogens. In vitro studies indicate minimum inhibitory concentrations (MIC) below 50 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Summary Table of Biological Activities

| Activity Type | Mechanism/Effect | Notable Findings |

|---|---|---|

| Neuroprotection | AChE inhibition | IC50 = 29.46 ± 0.31 µM against AChE |

| Anti-inflammatory | Inhibition of pro-inflammatory mediators | Significant reduction in inflammatory markers |

| Antioxidant | Radical scavenging | Effective in reducing oxidative stress |

| Antimicrobial | Disruption of microbial membranes | MIC < 50 µg/mL against S. aureus and E. coli |

Case Studies and Research Findings

- Neuroprotective Study : A derivative of this compound was tested for its neuroprotective effects in a model of Alzheimer's disease. The study demonstrated significant inhibition of AChE activity, suggesting therapeutic potential in cognitive disorders.

- Anti-inflammatory Research : In a controlled study involving inflammatory models, treatment with this compound resulted in a marked decrease in IL-6 and TNF-alpha levels, underscoring its role as an anti-inflammatory agent .

- Antimicrobial Evaluation : A series of tests conducted against various bacterial strains confirmed the antimicrobial efficacy of this compound, with results indicating strong activity against both Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of β-keto esters with hydroxylamine, followed by bromophenyl group introduction. For example, describes a Grignard reaction (using CH₃MgX) on an ethyl isoxazole carboxylate analog. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) can improve yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the isoxazole ring substitution pattern and bromophenyl integration (e.g., aromatic protons at δ 7.2–8.1 ppm).

- FT-IR : To identify ester carbonyl (C=O) stretching (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).

- Mass Spectrometry (HRMS) : For molecular ion verification (expected [M+H]⁺ at m/z 296.0).

- X-ray crystallography (if crystals are obtained): SHELX programs (e.g., SHELXL) are widely used for structural refinement .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Key precautions include:

- Storage : Keep in a dry, ventilated environment at 2–8°C, protected from light (aligned with and ).

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can simulate interactions with kinase targets like MAPK, as seen in analogs ( ). Parameters include:

- Grid Box Setup : Centered on the ATP-binding pocket (coordinates based on PDB: 1PMV).

- Scoring Functions : Analyze binding affinity (ΔG) and hydrogen-bond interactions. Validate predictions with in vitro kinase assays (IC₅₀ determination) .

Q. What strategies address contradictory data in reaction optimization (e.g., low yields during bromophenyl introduction)?

- Methodological Answer : Contradictions may arise from steric hindrance or competing side reactions. Mitigation strategies:

- Alternative Catalysts : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling (if pre-functionalized boronic acids are available).

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity.

- In-Situ Monitoring : LC-MS tracks intermediate formation to identify bottlenecks .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The 3-bromophenyl group serves as a versatile handle for:

- Buchwald-Hartwig Amination : To introduce amines.

- Sonogashira Coupling : For alkyne attachments.

- Stille Coupling : Requires optimization of Pd catalysts (e.g., Pd₂(dba)₃) and ligand systems (e.g., XPhos). Monitor reaction progress via TLC (hexane:EtOAc = 3:1) .

Q. What analytical methods ensure stability and purity under varying storage conditions?

- Methodological Answer :

- HPLC Analysis : Use a C18 column (3.5 µm, 4.6 × 150 mm) with a water/acetonitrile gradient (0.1% TFA). Monitor degradation peaks at 254 nm.

- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks; compare retention times and impurity profiles.

- Light Sensitivity Tests : UV irradiation (λ = 365 nm) for 48 hours to assess photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。